molecular formula C11H15NO3 B594819 N-Phenyl-2-deoxy-D-glucosylamine CAS No. 136207-41-5

N-Phenyl-2-deoxy-D-glucosylamine

Cat. No. B594819
CAS RN: 136207-41-5
M. Wt: 209.245
InChI Key: QXLHVPIMOYSNQR-WDEREUQCSA-N
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Description

N-Phenyl-2-deoxy-D-glucosylamine, also known as (2R,3S)-5-(phenylimino)pentane-1,2,3-triol, is a chemical substance with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for N-Phenyl-2-deoxy-D-glucosylamine were not found in the search results, a paper was found discussing a novel N-glycosylamine-based strategy for isotopic labeling of N-linked glycans for quantitative analysis by use of mass spectrometry (MS) . This strategy relies on the primary amine group on the reducing end of freshly released N-linked glycans for labeling .


Molecular Structure Analysis

The molecular structure of N-Phenyl-2-deoxy-D-glucosylamine is represented by the formula C11H15NO3 .


Physical And Chemical Properties Analysis

N-Phenyl-2-deoxy-D-glucosylamine has a molecular weight of 209.24 and a predicted density of 1.17 .

Safety and Hazards

When handling N-Phenyl-2-deoxy-D-glucosylamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

The global N-Phenyl-2-deoxy-D-glucosylamine market size is expected to gain market growth in the forecast period of 2023 to 2028 .

Mechanism of Action

Target of Action

N-Phenyl-2-deoxy-D-glucosylamine is a complex organic compound with the molecular formula C11H15NO3 It is known to be an intermediate in the synthesis of telbivudine , a medication used to treat Hepatitis B. Therefore, it can be inferred that its targets might be related to the viral replication process of Hepatitis B.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Phenyl-2-deoxy-D-glucosylamine can be achieved through a multi-step process involving the protection of the amine group, glycosylation, and deprotection.", "Starting Materials": [ "N-phenyl-2-deoxy-D-glucosamine", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Methanesulfonic acid", "Sodium borohydride", "Acetone" ], "Reaction": [ "Protect the amine group of N-phenyl-2-deoxy-D-glucosamine by reacting it with acetic anhydride and methanol to form N-phenyl-2-deoxy-D-glucosyl acetamide.", "React N-phenyl-2-deoxy-D-glucosyl acetamide with methanesulfonic acid and sodium hydroxide to form the glycoside intermediate.", "Reduce the glycoside intermediate with sodium borohydride in methanol to form N-Phenyl-2-deoxy-D-glucosylamine.", "Deprotect the amine group of N-Phenyl-2-deoxy-D-glucosylamine by reacting it with hydrochloric acid and acetone to obtain the final product." ] }

CAS RN

136207-41-5

Product Name

N-Phenyl-2-deoxy-D-glucosylamine

Molecular Formula

C11H15NO3

Molecular Weight

209.245

IUPAC Name

(2R,3S)-5-phenyliminopentane-1,2,3-triol

InChI

InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2/t10-,11+/m0/s1

InChI Key

QXLHVPIMOYSNQR-WDEREUQCSA-N

SMILES

C1=CC=C(C=C1)N=CCC(C(CO)O)O

Origin of Product

United States

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